4-Pentyl-1,2,3,6-tetrahydro-pyridine
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Overview
Description
4-Pentyl-1,2,3,6-tetrahydro-pyridine is a heterocyclic organic compound with the molecular formula C10H19N. It belongs to the class of tetrahydropyridines, which are characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms. This compound is known for its unique chemical structure and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-1,2,3,6-tetrahydro-pyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For example, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the use of ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Pentyl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form fully saturated piperidine derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridines, pyridines, and piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Pentyl-1,2,3,6-tetrahydro-pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to neurotransmitter function and neurodegenerative diseases.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of Parkinson’s disease.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Pentyl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to neurotoxic metabolites that affect dopaminergic neurons. This interaction is mediated by enzymes such as monoamine oxidase B (MAO-B), which converts the compound into active metabolites that can cross the blood-brain barrier and exert their effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,4-Tetrahydropyridine: Another isomer with distinct chemical properties and applications.
Uniqueness
4-Pentyl-1,2,3,6-tetrahydro-pyridine is unique due to its specific pentyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-pentyl-1,2,3,6-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-3-4-5-10-6-8-11-9-7-10/h6,11H,2-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOLDHVXMOYZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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